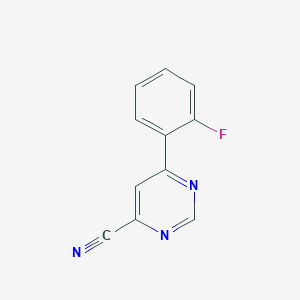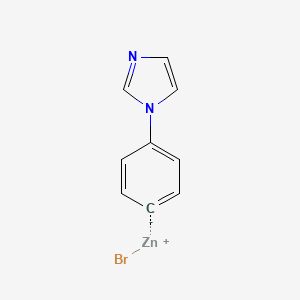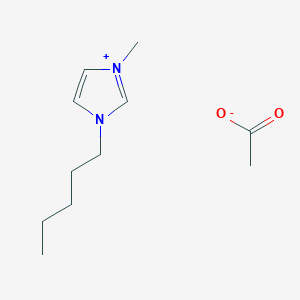
1-Amyl-3methylimidazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-3-methylimidazolium acetate is an ionic liquid with the molecular formula C11H20N2O2. It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make 1-pentyl-3-methylimidazolium acetate a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-3-methylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopentane to form 1-pentyl-3-methylimidazolium bromide. The second step is an anion exchange reaction where 1-pentyl-3-methylimidazolium bromide is reacted with sodium acetate to produce 1-pentyl-3-methylimidazolium acetate .
Industrial Production Methods: Industrial production of 1-pentyl-3-methylimidazolium acetate typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as ultrasound, microwave, and electrochemical methods can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-3-methylimidazolium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The acetate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange reactions typically involve the use of sodium salts of the desired anion.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazolium cation.
Reduction: Reduced forms of the imidazolium cation.
Substitution: New ionic liquids with different anions.
Scientific Research Applications
1-Pentyl-3-methylimidazolium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solvation properties.
Biology: It is employed in the extraction and purification of biomolecules.
Industry: It is used in processes such as biomass processing, electrochemistry, and separation technologies.
Mechanism of Action
The mechanism of action of 1-pentyl-3-methylimidazolium acetate involves its ability to disrupt hydrogen bonding networks and solubilize various compounds. The imidazolium cation interacts with molecular targets through electrostatic interactions and hydrogen bonding, while the acetate anion can participate in nucleophilic reactions .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium acetate
- 1-Hexyl-3-methylimidazolium acetate
Comparison: 1-Pentyl-3-methylimidazolium acetate is unique due to its specific alkyl chain length, which influences its solubility, viscosity, and thermal stability. Compared to 1-butyl-3-methylimidazolium acetate, it has higher viscosity and slightly different solvation properties. Its longer alkyl chain compared to 1-ethyl-3-methylimidazolium acetate provides different hydrophobic interactions, making it suitable for specific applications .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methyl-3-pentylimidazol-1-ium;acetate |
InChI |
InChI=1S/C9H17N2.C2H4O2/c1-3-4-5-6-11-8-7-10(2)9-11;1-2(3)4/h7-9H,3-6H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CXAHSGISBABREK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCN1C=C[N+](=C1)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


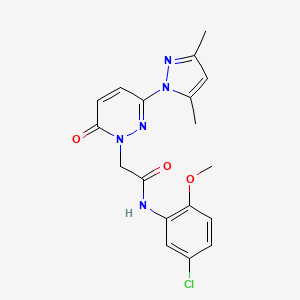
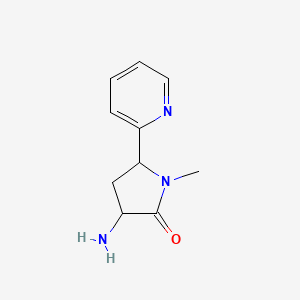
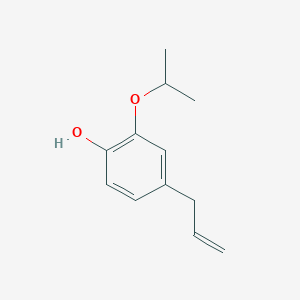
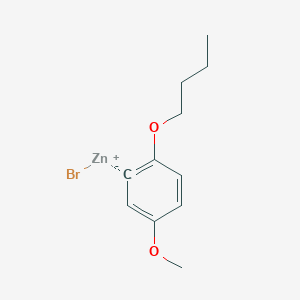
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
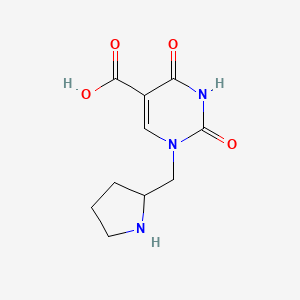
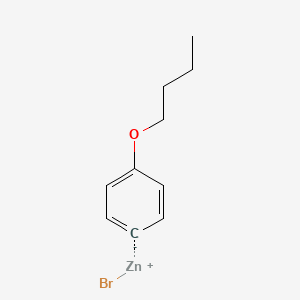
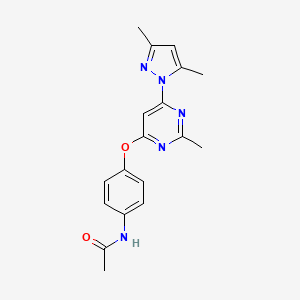
![3-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882627.png)

